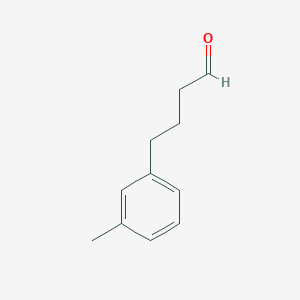
4-(M-tolyl)butanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(M-tolyl)butanal is an organic compound with the molecular formula C11H14O. It is a member of the aldehyde family, characterized by the presence of a terminal carbonyl group. This compound is notable for its aromatic ring substituted with a butanal chain, making it a valuable intermediate in various chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-(M-tolyl)butanal can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of toluene with butyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, this compound can be produced via the hydroformylation of 4-(M-tolyl)butene. This process involves the addition of a formyl group to the double bond of the butene using a mixture of carbon monoxide and hydrogen in the presence of a rhodium-based catalyst. The reaction is conducted under high pressure and moderate temperatures to achieve optimal yields.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(M-tolyl)butanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to the corresponding carboxylic acid, 4-(M-tolyl)butanoic acid, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 4-(M-tolyl)butanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming derivatives such as 4-(M-tolyl)butylamine when reacted with ammonia or primary amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: 4-(M-tolyl)butanoic acid.
Reduction: 4-(M-tolyl)butanol.
Substitution: 4-(M-tolyl)butylamine.
Applications De Recherche Scientifique
4-(M-tolyl)butanal has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: It is investigated for its potential use in the development of new drugs, particularly those targeting aldehyde dehydrogenase enzymes.
Industry: this compound is employed in the production of fragrances and flavoring agents due to its aromatic properties.
Mécanisme D'action
The mechanism of action of 4-(M-tolyl)butanal involves its interaction with nucleophiles due to the electrophilic nature of the carbonyl carbon. The aldehyde group is susceptible to nucleophilic attack, leading to the formation of various derivatives. In biological systems, it can be metabolized by aldehyde dehydrogenase enzymes, converting it to the corresponding carboxylic acid.
Comparaison Avec Des Composés Similaires
2-Methylpropanal: Another branched aldehyde with similar reactivity but different structural properties.
3-Methylbutanal: Shares the aldehyde functional group but differs in the position of the methyl group on the carbon chain.
4-Methylpentanal: Similar in structure but with an additional carbon in the chain.
Uniqueness: 4-(M-tolyl)butanal is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and physical properties. This makes it particularly valuable in the synthesis of specialized organic compounds and in applications requiring specific reactivity profiles.
Propriétés
Formule moléculaire |
C11H14O |
|---|---|
Poids moléculaire |
162.23 g/mol |
Nom IUPAC |
4-(3-methylphenyl)butanal |
InChI |
InChI=1S/C11H14O/c1-10-5-4-7-11(9-10)6-2-3-8-12/h4-5,7-9H,2-3,6H2,1H3 |
Clé InChI |
YPHNWUOYJULPDW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)CCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


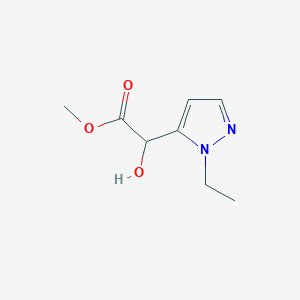
![(R)-2-(6-aminobenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid](/img/structure/B13544995.png)
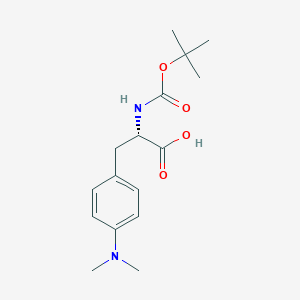

![3-[3-Chloro-5-(trifluoromethyl)phenyl]-3-hydroxypropanoic acid](/img/structure/B13545015.png)
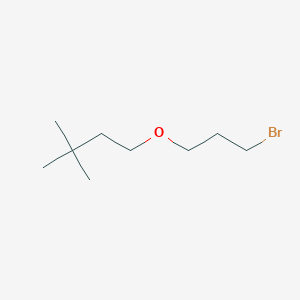

![(5-Benzyl-5-azaspiro[2.3]hexan-1-yl)methanamine](/img/no-structure.png)
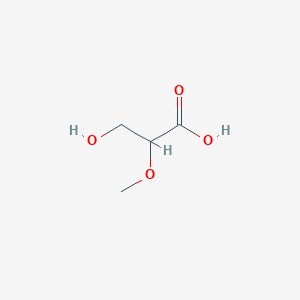
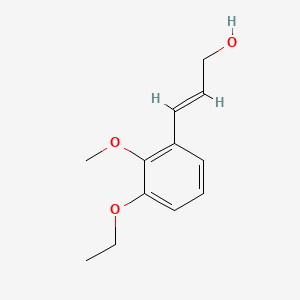
![[(5-Chloro-2-methylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B13545078.png)
![4-Bromopyrazolo[1,5-a]pyridine-2-carbonitrile](/img/structure/B13545081.png)
